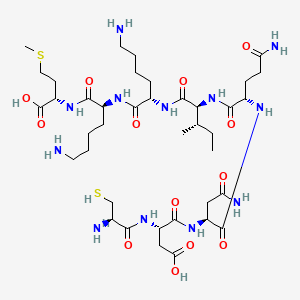
P34cdc2 Kinase Fragment
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The P34cdc2 Kinase Fragment is a crucial component of the eukaryotic cell cycle. It is a protein kinase that plays a significant role in the regulation of the cell cycle, particularly in the transition from G1 to S-phase and the entry into mitosis . This kinase is essential for the proper functioning of the cell cycle and is involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the P34cdc2 Kinase Fragment involves the isolation and purification of the inactive p34cdc2/cyclin B complex. This complex is typically purified from G2-arrested starfish oocytes by adding ATP and vanadate to homogenates and buffers during the initial steps of purification . The purification process includes the use of DEAE-cellulose and Mono-S columns, resulting in the recovery of the inactive complex as a single peak eluting around 300 mM NaCl .
Industrial Production Methods: Industrial production methods for the this compound are not well-documented in the literature. the general approach involves the use of recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: The P34cdc2 Kinase Fragment undergoes various types of reactions, including phosphorylation and dephosphorylation. Phosphorylation of the kinase is a critical regulatory mechanism that controls its activity. The kinase can be phosphorylated on residues such as T14, Y15, and T161, which modulate its activity .
Common Reagents and Conditions: Common reagents used in the phosphorylation of the this compound include ATP and specific protein kinases such as p40 MO15 . Dephosphorylation is typically carried out by protein phosphatases such as CDC25 .
Major Products Formed: The major products formed from the phosphorylation reactions of the this compound are the phosphorylated forms of the kinase, which exhibit altered activity and regulatory properties .
Scientific Research Applications
The P34cdc2 Kinase Fragment has numerous scientific research applications, particularly in the fields of cell biology, molecular biology, and cancer research. It is used to study the regulation of the cell cycle and the mechanisms of cell division . Additionally, the kinase is involved in research on cancer, as its dysregulation is often associated with uncontrolled cell proliferation . The kinase is also used in studies on the development of new therapeutic agents targeting cell cycle regulation.
Mechanism of Action
The P34cdc2 Kinase Fragment exerts its effects by phosphorylating specific target proteins involved in the regulation of the cell cycle. The kinase is activated by association with cyclin subunits and subsequent phosphorylation on specific residues . The activated kinase then phosphorylates target proteins, leading to the progression of the cell cycle through the G1 to S-phase transition and entry into mitosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the P34cdc2 Kinase Fragment include other cyclin-dependent kinases (CDKs) such as p33cdk2 . These kinases share similar regulatory mechanisms and are involved in different phases of the cell cycle.
Uniqueness: The uniqueness of the this compound lies in its specific role in the regulation of the cell cycle and its involvement in both the G1 to S-phase transition and the entry into mitosis . This dual role distinguishes it from other CDKs, which may have more specialized functions in specific phases of the cell cycle.
Properties
Molecular Formula |
C39H70N12O13S2 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |
InChI Key |
AWQUOMVYSXYPDW-BHHXNXOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
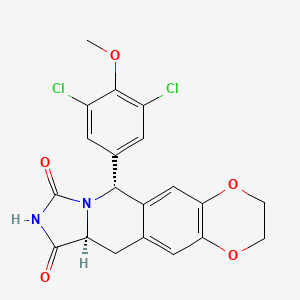
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
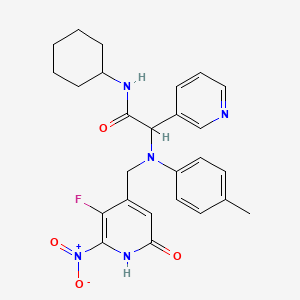
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
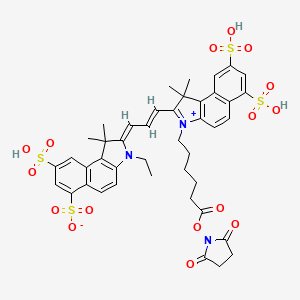
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

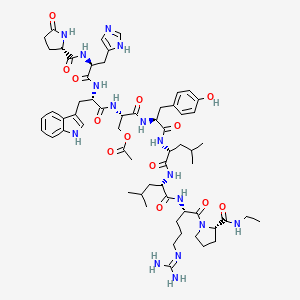
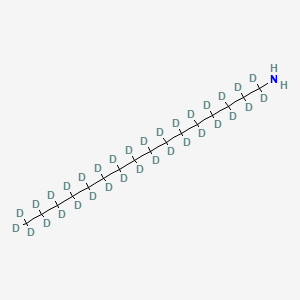
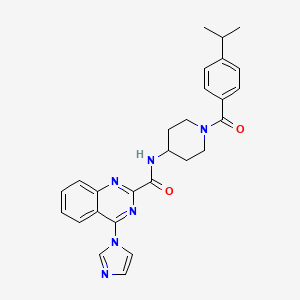
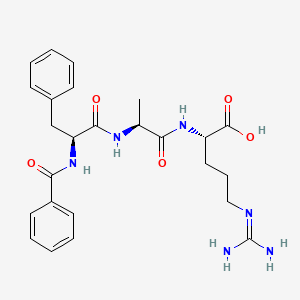
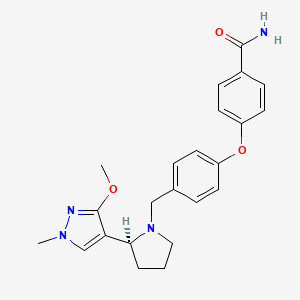
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
